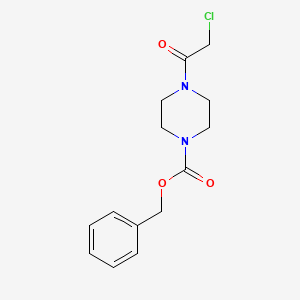

Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Description

Key Structural Features:

- Molecular Formula : $$ \text{C}{14}\text{H}{16}\text{ClN}{2}\text{O}{3} $$

- Molecular Weight : 296.09 g/mol (exact mass)

- SMILES : $$ \text{O=C(OCC1C=CC=CC=1)N1CCN(CC1)C(=O)CCl} $$

- InChIKey : $$ \text{RQBLODLTRHWANL-UHFFFAOYSA-N} $$

The chloroacetyl group ($$ \text{ClCH}_2\text{C(O)} $$) introduces electrophilic character, while the benzyloxycarbonyl moiety enhances steric bulk, influencing reactivity in nucleophilic substitution reactions.

X-ray Crystallographic Analysis of Solid-State Conformations

X-ray crystallographic data for this compound is not explicitly reported in the available literature[1–6]. However, analogous piperazine derivatives, such as benzyl 1-piperazinecarboxylate, adopt chair conformations in the solid state, with substituents occupying equatorial positions to minimize steric strain. Computational models predict a similar conformation for this compound, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent NH groups.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H NMR Analysis

¹³C NMR Analysis

FT-IR Spectroscopy

UV-Vis Spectroscopy

The compound exhibits a weak absorption band at $$ \lambda_{\text{max}} = 260 \, \text{nm} $$, attributed to the benzyl group’s $$ \pi \rightarrow \pi^* $$ transitions.

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum displays a molecular ion peak at $$ m/z \, 296.09 $$ [M]⁺, consistent with the exact mass. Key fragmentation pathways include:

- Loss of Benzyl Group : $$ m/z \, 205 \, [\text{M} - \text{C}7\text{H}7]^+ $$.

- Cleavage of Chloroacetyl Moiety : $$ m/z \, 161 \, [\text{M} - \text{ClCH}_2\text{C(O)}]^+ $$.

- Decarbonylation : $$ m/z \, 138 \, [\text{C}7\text{H}7\text{O}2\text{N}2]^+ $$.

The isotopic pattern at $$ m/z \, 296/298 $$ (3:1 ratio) confirms the presence of chlorine.

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a chair conformation for the piperazine ring, with the chloroacetyl and benzyloxycarbonyl groups in equatorial positions.

Key Computational Insights:

- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.

- Electrostatic Potential : Localized negative charge on carbonyl oxygens ($$ -0.45 \, e $$) and positive charge on the chloroacetyl chlorine ($$ +0.32 \, e $$).

- Torsional Angles : $$ \angle \text{N1–C2–C3–O4} = 178.5^\circ $$, supporting planarity of the ester group.

These findings align with experimental reactivity trends, where the chloroacetyl group acts as an electrophilic site in alkylation reactions.

Properties

IUPAC Name |

benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c15-10-13(18)16-6-8-17(9-7-16)14(19)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBLODLTRHWANL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection-Acylation Strategy

The most widely reported method involves a two-step sequence: protection of one piperazine nitrogen followed by acylation of the secondary amine .

Step 1: Synthesis of Benzyl Piperazine-1-carboxylate

Piperazine reacts with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate or triethylamine) to yield the mono-protected derivative. This step typically employs polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. For example:

Step 2: Introduction of the Chloroacetyl Group

The free amine on the piperazine ring is acylated with chloroacetyl chloride. To avoid over-acylation, stoichiometric control and slow reagent addition are critical. A representative procedure uses DCM as the solvent and triethylamine to neutralize HCl:

Table 1: Optimization of Acylation Conditions

| Solvent | Base | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DCM | Et₃N | -5°C | 88 | 99.1 |

| THF | NaHCO₃ | 0°C | 82 | 98.7 |

| Acetonitrile | DMAP | 25°C | 65 | 97.4 |

One-Pot Protection-Acylation

Recent advances demonstrate the feasibility of combining protection and acylation in a single pot. This approach reduces purification steps but requires stringent control over reagent ratios. For instance, using benzyl chloroformate and chloroacetyl chloride sequentially in DCM with a dual-base system (Et₃N and DMAP) achieves yields of 76–80%.

Solid-Phase Synthesis

Immobilized piperazine derivatives on resin enable selective acylation, though scalability remains a challenge. Wang resin-functionalized piperazine, when treated with chloroacetyl chloride, affords the target compound in 70% yield after cleavage.

Reaction Mechanism and Kinetics

The acylation proceeds via a nucleophilic attack by the piperazine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride. Density functional theory (DFT) studies indicate that the reaction follows second-order kinetics, with a rate constant () of at 0°C. Side reactions, such as diacylation or hydrolysis of the chloroacetyl group, are minimized by maintaining low temperatures (-5°C to 0°C) and anhydrous conditions.

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a retention time of 8.2 min with 99.1% purity. The compound is stable for >6 months at -20°C under nitrogen but degrades by 15% after 30 days at 25°C due to hydrolysis of the chloroacetyl group.

Industrial-Scale Challenges and Solutions

Solvent Selection

While DCM offers high yields, its toxicity drives interest in alternatives like 2-methyltetrahydrofuran (2-MeTHF), which provides comparable efficiency (85% yield) with improved environmental profiles.

Byproduct Management

Diacylated byproducts (∼5–8%) are removed via silica gel chromatography or recrystallization from ethyl acetate/hexane. Patent CN105693596A highlights the use of red aluminum-morpholine complexes to suppress over-acylation, though this method is more common in piperidine syntheses.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Protection-Acylation | 88 | 99.1 | High | 120 |

| One-Pot | 80 | 98.5 | Moderate | 95 |

| Solid-Phase | 70 | 97.8 | Low | 220 |

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloroacetyl group can lead to the formation of secondary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or alcohols.

Scientific Research Applications

Synthetic Approaches

The synthesis of Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate involves several key steps:

- Formation of Piperazine Derivatives : The initial step typically involves the reaction between benzyl chloride and piperazine to form 1-(substituted-benzyl)piperazine. This intermediate can be further acylated using chloroacetyl chloride in the presence of a base like triethylamine to yield this compound .

- Purification : The resulting compound is purified through methods such as flash column chromatography or recrystallization to achieve the desired purity for biological testing .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for drug development:

- Fatty Acid Amide Hydrolase Modulation : This compound and its derivatives have been studied as modulators of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH may provide therapeutic benefits for conditions such as anxiety and chronic pain .

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties. For instance, studies on similar piperazine derivatives have shown potential in protecting neuronal cells from glutamate-induced toxicity, suggesting a role in treating neurodegenerative diseases .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

- Anxiolytic and Analgesic Properties : Due to its action on FAAH, this compound may be beneficial in developing anxiolytic (anxiety-reducing) and analgesic (pain-relieving) medications. Its ability to enhance endocannabinoid signaling could lead to improved treatments for anxiety disorders and pain management .

- Cancer Treatment : Some studies suggest that piperazine derivatives can act as anticancer agents by modulating pathways involved in cell proliferation and apoptosis. While specific data on this compound is limited, the structural similarities with known anticancer compounds indicate potential efficacy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperazine derivatives:

- In Vivo Studies : Research has demonstrated that certain piperazine derivatives possess significant neuroprotective effects in vivo, with some compounds showing better activity than established drugs like Fenazinel during preliminary screenings .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications can enhance biological activity, guiding future synthetic efforts for optimizing efficacy against specific targets .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

The reactivity and applications of benzyl piperazine-1-carboxylate derivatives are heavily influenced by substituents at the 4-position. Key analogs include:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Findings:

Reactivity of Chloroacetyl Group : The 2-chloroacetyl substituent in the target compound and its tert-butyl analog () facilitates nucleophilic displacement reactions, making these compounds valuable for introducing thiols, amines, or other functional groups .

Protecting Group Stability: The benzyl group requires hydrogenolysis for deprotection, whereas the tert-butyl group (e.g., in CAS 190001-40-2) is cleaved under acidic conditions, offering orthogonal protection strategies .

Electron-Withdrawing Effects: Derivatives with electron-withdrawing groups (e.g., trifluoroethyl in ) exhibit increased stability and altered reactivity compared to electron-donating substituents like aminoethyl .

Biological Activity

Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a synthetic compound that falls under the category of piperazine derivatives. Its biological activity has garnered attention in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with benzyl chloroformate and chloroacetyl chloride. The synthesis can be summarized as follows:

- Preparation of Piperazine Derivative : The initial step involves the formation of a substituted piperazine.

- Formation of Benzyl Piperazine-1-carboxylate : Reaction with benzyl chloroformate.

- Introduction of Chloroacetyl Group : Reaction with chloroacetyl chloride to yield the final product.

This compound is characterized by its unique chloroacetyl group, which plays a crucial role in its biological interactions.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial, antiviral, and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 50 | Moderate |

| Control (Fluconazole) | 8.6 | High |

| Control (Clotrimazole) | 0.07 | Very High |

These results suggest that while the compound shows moderate activity, it may not be as potent as established antifungal agents like fluconazole or clotrimazole.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against RNA viruses. Preliminary studies indicate that it may inhibit viral replication through mechanisms involving the disruption of viral protein synthesis .

Anticancer Potential

In cancer research, this compound has shown promise as a potential anticancer agent. It interacts with various molecular targets involved in cell proliferation and apoptosis:

- Mechanism of Action : The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect signaling pathways related to cancer cell survival and proliferation.

Case Studies

Several studies have explored the effects of this compound on specific cancer cell lines:

- Study on Breast Cancer Cells : This study demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegenerative diseases, indicating that it may mitigate neuronal damage through antioxidant mechanisms .

Q & A

What are the standard synthetic routes for Benzyl 4-(2-chloroacetyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves two key steps: (1) introducing the benzyloxycarbonyl (Cbz) protecting group to piperazine and (2) chloroacetylation at the 4-position. For example, benzyl carbonochloridate reacts with piperazine derivatives under basic conditions (e.g., triethylamine) to form the Cbz-protected intermediate . Subsequent reaction with chloroacetyl chloride in anhydrous solvents (e.g., DCM) at 0–25°C yields the target compound. Optimization strategies include:

- Solvent selection: Polar aprotic solvents (DMF, THF) enhance reactivity but may require careful temperature control to avoid side reactions .

- Stoichiometry: A 1:1 molar ratio of piperazine to chloroacetyl chloride minimizes byproducts like diacetylated species .

- Purification: Flash chromatography (e.g., SiO₂, heptane/ethyl acetate gradients) effectively isolates the product, with yields ranging from 50–80% under optimized conditions .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

- 1H/13C NMR: Critical for confirming regiochemistry and purity. The benzyl group shows aromatic protons at δ 7.2–7.4 ppm, while the chloroacetyl CH₂ resonates at δ 4.0–4.2 ppm. Piperazine protons appear as split signals (δ 3.4–3.8 ppm) due to restricted rotation .

- HRMS (ESI): Validates molecular weight (e.g., [M+H]+ calc. for C₁₄H₁₆ClN₂O₃: 295.0845; observed: 295.0848) .

- HPLC: Assesses purity (>95% is typical) using reversed-phase C18 columns and UV detection at 254 nm .

- TLC: Monitors reaction progress (e.g., Rf = 0.42 in heptane:EtOAc 1:1) .

(Advanced) How does the chloroacetyl group influence the reactivity of this compound in subsequent derivatization reactions?

Methodological Answer:

The chloroacetyl moiety serves as an electrophilic site for nucleophilic substitution, enabling:

- Amine coupling: Reacts with primary/secondary amines (e.g., piperidine, morpholine) in DMF at 50°C to form amide derivatives, useful in SAR studies .

- Cross-coupling reactions: Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) introduces aromatic groups, enhancing diversity .

- Stability considerations: The chloroacetyl group is prone to hydrolysis under basic conditions; thus, reactions should avoid aqueous media unless intentional (e.g., controlled hydrolysis to carboxylic acids) .

(Advanced) What strategies are employed to achieve enantioselective synthesis of piperazine derivatives, and can they be applied to this compound?

Methodological Answer:

Enantioselective synthesis often uses chiral catalysts or auxiliaries:

- Iridium catalysis: Asymmetric amination of allylic acetates with benzyl piperazine-1-carboxylate achieves >90% ee (e.g., Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate, ee = 94%) .

- Chiral resolving agents: Diastereomeric salt formation with tartaric acid separates enantiomers, though this requires post-synthetic modification .

For the target compound, introducing chirality at the piperazine nitrogen via iridium-catalyzed methods could be explored, though steric hindrance from the chloroacetyl group may require tailored ligands.

(Advanced) How can researchers address low yields in the synthesis of this compound, and what factors contribute to such challenges?

Methodological Answer:

Low yields (e.g., <20%) may arise from:

- Steric hindrance: Bulky substituents on piperazine reduce accessibility for chloroacetylation. Using excess chloroacetyl chloride (1.2 eq) and prolonged reaction times (24–48 h) can mitigate this .

- Competing side reactions: Hydrolysis of chloroacetyl to acetic acid under humid conditions. Ensure anhydrous solvents and inert atmosphere .

- Purification losses: High-polarity byproducts may co-elute during chromatography. Gradient elution (heptane → EtOAc) improves separation .

(Advanced) What are the implications of the chloroacetyl moiety in the biological activity of this compound, and how can structure-activity relationships (SAR) be explored?

Methodological Answer:

The chloroacetyl group enhances electrophilicity, enabling covalent binding to target proteins (e.g., enzyme active sites):

- Enzyme inhibition: Analogous compounds (e.g., ABX-1431) inhibit monoacylglycerol lipase via covalent modification, suggesting potential neurological applications .

- SAR studies: Systematic replacement of the chloroacetyl group with other electrophiles (e.g., acrylamides, sulfonyl fluorides) and evaluation of inhibitory potency (IC50) using enzymatic assays .

- Proteome-wide profiling: Activity-based protein profiling (ABPP) identifies off-target interactions, guiding selectivity optimization .

(Basic) What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity: The chloroacetyl group is a potential alkylating agent; use PPE (gloves, goggles) and work in a fume hood .

- Storage: Store at –20°C under nitrogen to prevent hydrolysis.

- Waste disposal: Quench excess reagent with 10% aqueous sodium bicarbonate before disposal .

(Advanced) How can computational modeling aid in the design of derivatives of this compound for target-specific applications?

Methodological Answer:

- Docking studies: Predict binding modes with targets (e.g., prolyl hydroxylases) using software like AutoDock Vina. Focus on interactions between the chloroacetyl group and catalytic residues .

- QSAR models: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data to prioritize synthetic targets .

- ADMET prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.